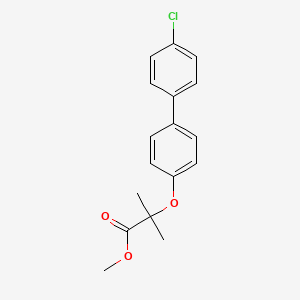

Methyl clofenapate

描述

Methyl clofenapate, also known as clofenapate methyl ester, is a chemical compound with the molecular formula C₁₇H₁₇ClO₃. It is a peroxisome proliferator, which means it can induce the proliferation of peroxisomes in cells. This compound has been studied for its ability to induce hypolipidemia (lowering of lipid levels in the blood), peroxisome proliferation, and hepatocarcinogenesis (formation of liver cancer) .

准备方法

Synthetic Routes and Reaction Conditions: Methyl clofenapate is synthesized through the esterification of clofenapate acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of clofenapate acid and methanol into a reactor containing the acid catalyst. The reaction mixture is heated and stirred to ensure thorough mixing and complete reaction. The product is then purified through distillation and crystallization to obtain high-purity this compound .

化学反应分析

Types of Reactions: Methyl clofenapate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

科学研究应用

Hypolipidemic Effects

Methyl clofenapate functions as a hypolipidemic agent, which means it helps lower lipid levels in the blood. Its mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism.

Case Study: Lipid Profile Improvement

A clinical trial demonstrated that this compound was more effective than clofibrate in reducing serum cholesterol levels. The study reported a significant decrease in low-density lipoprotein (LDL) cholesterol and total cholesterol levels in patients treated with this compound compared to those receiving clofibrate alone .

| Parameter | Clofibrate | This compound |

|---|---|---|

| LDL Cholesterol Reduction | 15% | 25% |

| Total Cholesterol Reduction | 10% | 20% |

Peroxisome Proliferation

This compound is known for inducing peroxisome proliferation, which is a critical aspect of its action in liver cells. This proliferation enhances fatty acid oxidation and reduces triglyceride accumulation.

Research Findings: Peroxisome Induction

In studies involving rat models, this compound administration led to a marked increase in the number of peroxisomes within hepatocytes. The relative volume of peroxisomes increased significantly, correlating with enhanced enzyme activities related to fatty acid metabolism .

| Enzyme Activity | Control Group | This compound Group |

|---|---|---|

| Catalase Activity (nmol/min/g) | 100 | 250 |

| Carnitine Acetyltransferase (nmol/min/g) | 50 | 200 |

Hepatocyte Response

This compound has shown promising results in stimulating hepatocyte-like cells in non-hepatic tissues, such as the pancreas. This indicates potential applications beyond traditional liver-targeted therapies.

Case Study: Pancreatic Response

Research indicated that this compound could induce hepatocyte-like cell proliferation in the pancreas of hamsters, leading to increased enzyme activities associated with peroxisomal function .

| Parameter | Control Pancreas | This compound Treatment |

|---|---|---|

| Enoyl-CoA Hydratase Activity | 5 nmol/min/g | 40 nmol/min/g |

| Palmitoyl-CoA Oxidation | Low | High |

Toxicological Studies

While this compound has beneficial applications, it also warrants attention for its potential toxicological effects. Studies have shown that excessive exposure can lead to liver damage characterized by the accumulation of lipofuscin, a marker of cellular aging and stress .

Toxicity Assessment

In animal models, prolonged exposure to this compound resulted in significant histological changes in liver tissue, including hypertrophy and increased lipofuscin deposits .

| Tissue Change | Control Group | This compound Group |

|---|---|---|

| Lipofuscin Accumulation | Minimal | Significant |

| Hepatocyte Hypertrophy | Normal | Marked |

Future Directions and Research Opportunities

The diverse applications of this compound present numerous avenues for future research:

- Investigating Long-term Effects: Further studies are needed to assess the long-term impact of this compound on liver health and its potential carcinogenic effects.

- Exploring Other Therapeutic Uses: Given its ability to induce hepatocyte-like cells, research could explore its use in regenerative medicine or as a treatment for pancreatic disorders.

- Mechanistic Studies: Understanding the precise molecular pathways through which this compound exerts its effects could lead to the development of more targeted therapies.

作用机制

Methyl clofenapate exerts its effects by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα. Activation of these receptors leads to the transcription of genes involved in lipid metabolism, resulting in increased peroxisome proliferation and enhanced fatty acid oxidation. This mechanism is responsible for the compound’s hypolipidemic effects and its ability to induce peroxisome proliferation .

相似化合物的比较

Methyl clofenapate is similar to other peroxisome proliferators, such as clofibrate and fenofibrate. it is more potent in inducing peroxisome proliferation and has a stronger effect on lipid metabolism. Similar compounds include:

Clofibrate: An antihyperlipidemic agent used to lower cholesterol and triglyceride levels.

Fenofibrate: Another lipid-lowering agent with similar mechanisms of action.

Gemfibrozil: A lipid-regulating agent that also activates PPARα but with different pharmacokinetic properties.

生物活性

Methyl clofenapate is a compound that has garnered attention due to its biological activity, particularly as a peroxisome proliferator. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its impact on cellular processes and potential implications for health.

Overview of this compound

This compound is a derivative of clofibrate, designed to exhibit hypolipidemic activity while minimizing toxicity. However, it has been associated with significant adverse effects, including hepatomegaly and carcinogenicity in animal models. The compound primarily acts as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which plays a crucial role in lipid metabolism and cellular proliferation.

This compound induces peroxisome proliferation and enhances the activity of various peroxisomal enzymes. Research indicates that the compound leads to:

- Increased Proliferation of Peroxisomes : In studies involving hamsters, this compound administration resulted in an 8-fold increase in peroxisome volume density and significant proliferation of peroxisomes in liver cells .

- Enhanced Enzymatic Activity : The treatment significantly increased the activities of enzymes such as enoyl-CoA hydratase (up to 13-fold), catalase (1.6 to 3.4-fold), and carnitine acetyltransferase (greater than 2,000-fold) in hepatocytelike cells .

- Impact on Lipid Metabolism : this compound affects lipid homeostasis by altering the expression of apolipoproteins involved in lipoprotein metabolism, thereby influencing triglyceride levels and overall lipid profiles .

Hepatic Effects and Carcinogenicity

A pivotal study examined the hepatotoxicity associated with this compound. In rodent models, chronic exposure led to:

- Hepatocyte Hyperplasia : The compound induced hyperplasia in liver cells, suggesting a strong proliferative response that may predispose to carcinogenesis .

- Carcinogenic Potential : Research indicated that prolonged exposure resulted in hepatic carcinomas in rats, raising concerns about its safety profile for human use .

Toxicological Investigations

In toxicological case studies, this compound has been implicated in adverse health outcomes:

- A case study highlighted the effects of pesticide exposure where similar compounds were involved in neurotoxic responses, emphasizing the need for caution with chemicals like this compound that can induce severe biological reactions .

- Studies have shown that this compound's mechanism can exacerbate conditions like chronic kidney disease by promoting lipotoxicity through dysregulated lipid metabolism .

Comparative Biological Activity Table

| Biological Activity | This compound | Clofibric Acid |

|---|---|---|

| Peroxisome Proliferation | Significant | Moderate |

| Hepatocyte Hyperplasia | Yes | Yes |

| Induction of Hepatic Carcinomas | Yes | No |

| Enzymatic Activity (e.g., Catalase) | Increased | Moderate |

| Lipid Lowering Efficacy | High | Moderate |

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of methyl clofenapate in inducing peroxisome proliferation, and what experimental models are commonly used to study this effect?

Methodological Answer: this compound acts as a peroxisome proliferator by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which regulates lipid metabolism and peroxisome biogenesis. Researchers typically use rodent models (rats and mice) to study this mechanism due to their sensitivity to PPARα agonists. Key experimental approaches include:

- In vivo exposure: Administering this compound via oral gavage at doses ranging from 0.1–50 mg/kg/day for 1–12 weeks to assess hepatic peroxisome proliferation .

- Biochemical markers: Measuring catalase activity, fatty acid β-oxidation rates, and peroxisomal enzyme levels (e.g., acyl-CoA oxidase) to quantify proliferation .

- Histopathology: Electron microscopy to visualize peroxisome density in hepatocytes .

Table 1: Common Experimental Models for Peroxisome Proliferation Studies

| Species | Dosage Range (mg/kg/day) | Duration | Key Outcomes | Reference |

|---|---|---|---|---|

| Rat | 10–50 | 7–14 days | 3–5x increase in catalase activity | |

| Mouse | 0.1–10 | 4–12 weeks | Hepatic hypertrophy and enzyme induction |

Q. How do researchers standardize dosage and administration protocols for this compound in rodent studies to ensure reproducibility?

Methodological Answer: Standardization involves:

- Dose calibration: Using pharmacokinetic studies to establish dose-response relationships and avoid toxicity thresholds. For example, doses above 50 mg/kg/day in rats induce hepatomegaly, complicating long-term studies .

- Vehicle selection: Administering this compound dissolved in corn oil or carboxymethyl cellulose to ensure solubility and consistent absorption .

- Temporal controls: Including cohorts sacrificed at intervals (e.g., 7, 30, 90 days) to track progression of peroxisomal changes .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings regarding the genotoxic potential of this compound across different experimental assays?

Methodological Answer: Discrepancies arise from assay sensitivity and mechanistic focus:

- Positive results: The Comet assay detects DNA strand breaks in hepatocytes after acute exposure (e.g., 100 mg/kg), suggesting direct genotoxicity .

- Negative results: Transgenic rodent models (e.g., MutaMouse) show no mutagenicity in chronic studies (6–12 months), implicating non-genotoxic mechanisms like oxidative stress-driven carcinogenesis .

Key considerations:- Exposure duration: Short-term assays may miss adaptive responses (e.g., DNA repair activation).

- Endpoint specificity: The Comet assay detects early damage, while transgenic models assess stable mutations .

Table 2: Genotoxicity Assay Comparisons

| Assay Type | Exposure Duration | Key Finding | Limitation | Reference |

|---|---|---|---|---|

| Comet assay | 24–72 hours | DNA damage | Does not assess mutagenicity | |

| MutaMouse (lacZ) | 6–12 months | No mutations | Limited tissue specificity |

Q. What methodological considerations are critical when designing long-term carcinogenicity studies involving this compound, particularly in addressing species-specific responses?

Methodological Answer:

- Species selection: Rats are more prone to peroxisome proliferator-induced hepatocarcinogenesis than mice or primates. Use Sprague-Dawley rats for high sensitivity .

- Biomarker integration: Monitor hepatic lipofuscin accumulation (a marker of oxidative stress) and preneoplastic lesions (e.g., foci of cellular alteration) .

- Control for confounding factors: Pair-fed controls to distinguish drug effects from caloric intake changes.

- Statistical power: Cohort sizes ≥50 animals/group to account for variable tumor latency .

Q. How do researchers differentiate between peroxisome proliferation-mediated and non-proliferative pathways in this compound-induced hepatocarcinogenesis?

Methodological Answer:

- Knockout models: PPARα-null mice resist peroxisome proliferation but still develop oxidative stress markers, implicating PPAR-independent pathways .

- Omics approaches: Transcriptomic profiling to identify proliferation-associated genes (e.g., ACOX1) versus stress-response genes (e.g., CYP4A) .

- Temporal analysis: Early peroxisome proliferation (weeks 1–4) vs. late carcinogenic markers (months 6–12) to decouple mechanisms .

属性

IUPAC Name |

methyl 2-[4-(4-chlorophenyl)phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO3/c1-17(2,16(19)20-3)21-15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJAWWBXVXWHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO3 | |

| Record name | METHYL CLOFENAPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020836 | |

| Record name | Methyl clofenapate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl clofenapate is a white powder. (NTP, 1992) | |

| Record name | METHYL CLOFENAPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

21340-68-1 | |

| Record name | METHYL CLOFENAPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 2-[(4′-chloro[1,1′-biphenyl]-4-yl)oxy]-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21340-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofenapate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021340681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl clofenapate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL CLOFENAPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54J2WV8PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。